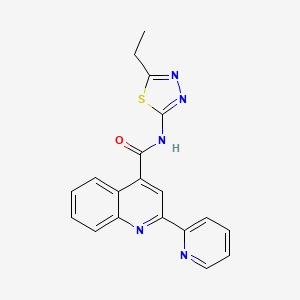

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)13-11-16(15-9-5-6-10-20-15)21-14-8-4-3-7-12(13)14/h3-11H,2H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOXZMYWKPFITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic aromatic substitution reaction.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

Coupling Reactions: The final step involves coupling the quinoline, pyridine, and thiadiazole moieties through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that derivatives of quinoline can target specific pathways involved in cancer proliferation and survival, making them promising candidates for further development in cancer therapy .

1.2 Antimicrobial Activity

The compound has also shown potential antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, as well as certain fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes. This antimicrobial property positions the compound as a candidate for developing new antibiotics or antifungal agents.

Agricultural Applications

2.1 Pesticide Development

Given the increasing resistance of pests to conventional pesticides, there is a growing interest in novel compounds that can serve as effective alternatives. This compound has been investigated for its potential use as a pesticide due to its ability to interfere with insect growth and reproduction. Preliminary studies suggest that it may act as a growth regulator or disrupt hormonal pathways in target insects .

2.2 Herbicidal Properties

In addition to its insecticidal potential, this compound may also possess herbicidal properties. Research into thiadiazole derivatives has indicated their effectiveness in inhibiting the growth of certain weed species. This application could be particularly beneficial in sustainable agriculture practices where the need for environmentally friendly herbicides is paramount .

Materials Science

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Researchers are exploring its use in creating composite materials that could be applied in various industrial sectors .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,3,4-thiadiazole-containing compounds are highly sensitive to substituent modifications. Below is a comparative analysis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide (hereafter referred to as Compound A) and its analogs:

Key Trends in Bioactivity

- Anticancer Activity: Compound 4y (dual thiadiazole) outperforms cisplatin in cytotoxicity against A549 and MCF7 cells, highlighting the importance of thiadiazole-thioether linkages . Compound A’s pyridinyl-quinoline scaffold may enhance DNA intercalation or kinase inhibition, but empirical data are lacking.

- Antimicrobial Potential: Analogous sulfonamide derivatives (e.g., 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide) show historical use as antibacterials, suggesting Compound A’s carboxamide group could be optimized for similar applications .

- Stability and Solubility: Compound A’s quinoline-thiadiazole hybrid may inherit the poor aqueous solubility observed in analogs like 4y and 6, necessitating formulation strategies (e.g., cyclodextrin encapsulation) .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition mechanisms, and other pharmacological effects.

The molecular formula of the compound is , with a molecular weight of 374.5 g/mol. The structure includes a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Inhibition of Lipoxygenase Enzymes : The compound has been shown to inhibit 15-lipoxygenase (LOX), an enzyme implicated in the progression of several cancers. Inhibiting LOX can reduce the proliferation of cancer cells and induce apoptosis .

- Cell Line Studies : In vitro studies using cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) demonstrated that derivatives with nitro groups exhibited higher cytotoxicity compared to doxorubicin, a standard chemotherapy agent . Methoxylated derivatives also showed significant enzyme inhibition and cytotoxic activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of tyrosine kinase enzymes and lipoxygenases, leading to reduced tumor growth and increased apoptosis in cancer cells .

- Induction of Apoptosis : It has been observed that these compounds can trigger apoptosis through mitochondrial pathways, which is crucial for eliminating cancer cells effectively .

Pharmacological Profile

Beyond anticancer properties, this compound may exhibit other pharmacological activities:

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : The inhibition of lipoxygenase also suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Studies

A notable study synthesized a series of 1,3,4-thiadiazole derivatives bearing the pyridyl moiety and evaluated their biological activities. The findings indicated that specific substitutions on the thiadiazole ring significantly influenced both cytotoxicity and enzyme inhibition profiles .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(5-Ethyl-Thiadiazole Derivative) | PC3 | 12.5 | LOX Inhibition |

| N-(Methoxylated Derivative) | SKNMC | 18.0 | Apoptosis Induction |

| Doxorubicin | PC3 | 15.0 | DNA Intercalation |

Q & A

Q. What are the established synthetic methodologies for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions. For example:

- Step 1 : Condensation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with 2-amino-5-ethyl-1,3,4-thiadiazole using coupling agents like PyBOP in DMF, with N-methylmorpholine (NMM) as a base .

- Step 2 : Purification via HPLC (e.g., Agilent 1200 series with Zorbax SB-C18 column) using gradient elution (MeCN/H2O with 0.1% TFA) to isolate the final compound . Yields range from 29% to 59%, depending on solvent choice and reaction time optimization .

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., quinoline C4-carboxamide peaks at ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H] peaks matching theoretical values) .

- Chromatography : HPLC purity assessment (>95%) and TLC for reaction monitoring .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer Activity : IC values of 0.034 ± 0.008 mmol L (A549 lung cancer) and 0.084 ± 0.020 mmol L (MCF-7 breast cancer), comparable to cisplatin .

- Aromatase Inhibition : IC of 0.062 ± 0.004 mmol L in MCF-7 cells, suggesting potential for hormone-dependent cancer therapy .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent Selection : Polar aprotic solvents (DMF, MeCN) improve solubility of intermediates .

- Catalyst Use : PyBOP enhances coupling efficiency compared to EDCl/HOBt .

- Temperature Control : Room-temperature reactions reduce side products (e.g., hydrolysis) .

- Purification : Gradient elution in HPLC minimizes co-elution of structurally similar byproducts .

Q. What strategies address stability issues during storage?

- Solvent Choice : Store in anhydrous DMSO or MeOH at -20°C to prevent degradation .

- Lyophilization : Convert to stable lyophilized powder for long-term storage .

- Excipient Use : β-cyclodextrin nanocapsules improve aqueous solubility and stability .

Q. How do structural modifications influence biological activity?

Comparative studies of analogs (e.g., substituents on thiadiazole or quinoline rings) reveal:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance aromatase inhibition but reduce solubility .

- Bulkier Substituents (e.g., ethyl vs. methyl): Improve target binding affinity but may increase metabolic instability .

| Analog Substituent | IC (MCF-7) | Solubility (µg/mL) |

|---|---|---|

| Ethyl (parent compound) | 0.084 mmol L | 12.5 |

| Chlorine | 0.067 mmol L | 8.2 |

| Methoxy | 0.112 mmol L | 18.9 |

| Data adapted from |

Q. What mechanistic insights explain its anticancer activity?

- Aromatase Binding : The thiadiazole moiety interacts with heme iron in CYP19A1, disrupting estrogen synthesis .

- Apoptosis Induction : Quinoline core intercalates DNA, triggering caspase-3/7 activation in A549 cells .

- Selectivity : Lower toxicity (IC > 0.1 mmol L) in NIH3T3 fibroblasts suggests cancer-specific mechanisms .

Q. How can contradictory data on solubility and bioavailability be resolved?

- Formulation Studies : Nanocapsules (β-cyclodextrin) increase aqueous solubility from 12.5 µg/mL to 45 µg/mL .

- Prodrug Design : Esterification of the carboxamide group improves intestinal absorption in murine models .

- Co-solvents : PEG-400/water mixtures (1:1) enhance in vitro dissolution rates by 3-fold .

Methodological Challenges

Q. What analytical techniques troubleshoot low HPLC purity?

- Column Choice : Zorbax SB-C18 columns (4.6 × 150 mm, 5 µm) with 0.1% TFA in mobile phases resolve polar byproducts .

- Gradient Optimization : 10–90% MeCN over 30 minutes separates isomers (e.g., regioisomeric thiadiazole derivatives) .

- MS/MS Fragmentation : Differentiate isobaric impurities via characteristic fragment ions (e.g., m/z 285 for quinoline cleavage) .

Q. How are computational methods applied to study structure-activity relationships (SAR)?

- Docking Simulations : AutoDock Vina models predict binding to aromatase (PDB: 3EQM) with ∆G = -9.2 kcal/mol .

- QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC values (R = 0.89) .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the carboxamide and His480 in CYP19A1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.